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molecular formula C12H9N3O2 B8279266 4-Cyano-5,8-dimethyl-6-nitroquinoline

4-Cyano-5,8-dimethyl-6-nitroquinoline

Cat. No. B8279266
M. Wt: 227.22 g/mol
InChI Key: TZMRJJMUYCIVLX-UHFFFAOYSA-N
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Patent
US05739148

Procedure details

A mixture of 4-cyano-5,8-dimethyl-6-nitroquinoline (2.54 g, 11.2 mmol), stannous chloride dihydrate (12.6 g, 55.9 mmol) and ethanol (200 mL) is heated at 60° C. for 1.5 hours. The reaction is cooled to room temperature, and water (60 mL) is added. The mixture is basified with 10% aqueous sodium hydroxide solution (70 mL) and subsequently extracted with methylene chloride (3×150 mL). Drying (sodium sulfate) and evaporation provides 6-amino-4-cyano-5,8-dimethylquinoline.
Quantity
2.54 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[C:8]([CH3:17])[CH:9]=[C:10]([N+:14]([O-])=O)[C:11]=2[CH3:13])[N:6]=[CH:5][CH:4]=1)#[N:2].C(O)C.[OH-].[Na+]>O>[NH2:14][C:10]1[C:11]([CH3:13])=[C:12]2[C:7](=[C:8]([CH3:17])[CH:9]=1)[N:6]=[CH:5][CH:4]=[C:3]2[C:1]#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
C(#N)C1=CC=NC2=C(C=C(C(=C12)C)[N+](=O)[O-])C
Name
stannous chloride dihydrate
Quantity
12.6 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with methylene chloride (3×150 mL)
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(sodium sulfate) and evaporation

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C2C(=CC=NC2=C(C1)C)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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